4-(4-Ethylphenyl)thian-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(4-ethylphenyl)thian-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18OS/c1-2-11-3-5-12(6-4-11)13(14)7-9-15-10-8-13/h3-6,14H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFQAZQXSNYVJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2(CCSCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 4 Ethylphenyl Thian 4 Ol and Analogues
Strategies for the Construction of Substituted Thian-4-ol Ring Systems
The core of synthesizing 4-(4-ethylphenyl)thian-4-ol lies in the C-4 functionalization of a pre-formed thian-4-one ring. Various classical and modern synthetic methodologies can be employed to introduce substituents at this position, primarily leveraging the reactivity of the ketone carbonyl group.
Nucleophilic Addition Reactions in Thian-4-ol Synthesis
Nucleophilic addition is the fundamental reaction class for converting ketones into tertiary alcohols. pressbooks.pub The synthesis of thian-4-ol derivatives from thian-4-one is a direct application of this principle. The carbonyl group (C=O) in thian-4-one is polar, with the carbon atom being electrophilic and susceptible to attack by electron-rich species (nucleophiles). youtube.com
The general mechanism involves the attack of a nucleophile (:Nu⁻) on the carbonyl carbon. libretexts.org This initial attack breaks the C=O pi bond, with the electrons moving to the electronegative oxygen atom. This step results in the formation of a tetrahedral alkoxide intermediate , where the hybridization of the carbon atom changes from sp² to sp³. libretexts.org In a subsequent step, protonation of this alkoxide intermediate, typically by adding a weak acid during workup, yields the final alcohol product. pressbooks.pub For the synthesis of this compound, the specific nucleophile required is a "4-ethylphenyl" anion equivalent, which is typically delivered by an organometallic reagent.
Reductive Alkylation Approaches to Thian-4-ol Derivatives
Reductive amination, also known as reductive alkylation, is a powerful method for synthesizing amine analogues of thian-4-ols, specifically 4-aminothiane derivatives. wikipedia.org This one-pot procedure avoids issues like over-alkylation that can plague direct alkylation methods. harvard.edumasterorganicchemistry.com The reaction converts the carbonyl group of thian-4-one into a new carbon-nitrogen bond.
The process begins with the condensation of thian-4-one with an amine (such as ammonia, a primary amine, or a secondary amine) to form a hemiaminal intermediate. This intermediate then reversibly loses a molecule of water to form an imine or, under acidic conditions, a protonated iminium ion. wikipedia.orgmasterorganicchemistry.com This iminium ion is highly electrophilic and is readily reduced by a selective reducing agent present in the reaction mixture. Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaHB(OAc)₃). harvard.eduorganic-chemistry.org These reagents are mild enough to not significantly reduce the starting ketone but are highly effective at reducing the iminium ion intermediate as it forms, driving the equilibrium toward the final amine product. masterorganicchemistry.com This method allows for the synthesis of a diverse library of primary, secondary, and tertiary 4-aminothiane analogues.
Organometallic Reagent Application in Carbon-Carbon Bond Formation (e.g., Grignard Reactions)
The most direct and widely used method for synthesizing this compound is the application of an organometallic reagent, specifically a Grignard reagent. acs.org This reaction creates the crucial carbon-carbon bond between the thiane (B73995) ring and the ethylphenyl group.
The synthesis involves the reaction of thian-4-one with 4-ethylphenylmagnesium bromide . This Grignard reagent, prepared from 4-bromoethylbenzene and magnesium metal, serves as a potent source of the nucleophilic 4-ethylphenyl carbanion. acs.org The reaction is conducted under anhydrous conditions in an aprotic solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) to prevent the highly basic Grignard reagent from being quenched by protons. researchgate.net The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of thian-4-one. This addition leads to the formation of a tetrahedral magnesium alkoxide intermediate. A subsequent aqueous acidic workup (e.g., with ammonium (B1175870) chloride or dilute HCl) protonates the alkoxide, yielding the final product, this compound.
Stereoselective Synthesis of Chiral Thian-4-ol Compounds and their Derivatives
When the thiane ring contains pre-existing substituents or when chiral reagents are used, the C-4 carbon of the resulting thian-4-ol becomes a stereocenter. Controlling the three-dimensional arrangement at this center is a significant synthetic challenge, requiring stereoselective methods. Axially chiral compounds and molecules with stereogenic centers are of great interest due to their applications as chiral ligands and in biologically active compounds. nih.govdntb.gov.ua
Several strategies can be employed to achieve stereoselectivity:
Catalytic Asymmetric Synthesis: This involves using a chiral catalyst to influence the reaction pathway. For example, a chiral Lewis acid could coordinate to the thian-4-one carbonyl group, creating a chiral environment that directs the nucleophile to attack one face of the carbonyl preferentially. Organocatalysis, using small chiral organic molecules like proline derivatives, has also emerged as a powerful tool for such transformations. nih.gov
Substrate Control: If the thiane ring already possesses a stereocenter, it can influence the direction of the incoming nucleophile's attack, a phenomenon known as diastereoselection. The existing chiral center can sterically block one face of the ketone, leading to the preferential formation of one diastereomer.
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the thian-4-one substrate. This auxiliary then directs the stereochemical course of the nucleophilic addition. After the reaction, the auxiliary is removed, leaving an enantiomerically enriched product.
Biocatalysis: Enzymes, such as alcohol dehydrogenases (ADHs), can exhibit exquisite stereo- and regioselectivity. chemrxiv.org While typically used for reductions, engineered enzymes could potentially be used for stereoselective addition reactions, offering a green and highly efficient route to chiral alcohols. chemrxiv.org
Mechanistic Investigations of Reaction Pathways
Understanding the detailed mechanisms, including the structures of intermediates and transition states, is fundamental to optimizing reaction conditions and controlling product outcomes.
Elucidation of Key Intermediates and Transition States
Grignard and Nucleophilic Addition: The addition of a Grignard reagent to a ketone like thian-4-one proceeds through a well-studied mechanism. The magnesium center of the Grignard reagent acts as a Lewis acid, coordinating to the carbonyl oxygen. This coordination polarizes the C=O bond, increasing the electrophilicity of the carbon atom and making it more susceptible to attack. acs.org The nucleophilic alkyl group then attacks the carbonyl carbon. Computational studies have shown that this attack occurs at a specific trajectory, often referred to as the Bürgi-Dunitz angle (approximately 107°), which maximizes orbital overlap and minimizes steric repulsion. acs.org
This attack leads to a high-energy, crowded transition state before relaxing into a more stable tetrahedral magnesium alkoxide intermediate . pressbooks.publibretexts.org This intermediate is stable until the reaction is quenched with an acid source, which protonates the oxygen to yield the final tertiary alcohol.
Reductive Amination: The mechanism of reductive amination involves several distinct intermediates. The first key intermediate is the hemiaminal (or carbinolamine), formed from the nucleophilic attack of the amine on the carbonyl carbon of thian-4-one. wikipedia.org This species is generally unstable and undergoes acid- or base-catalyzed dehydration to form an imine . In the presence of acid, the imine is protonated to form a highly electrophilic iminium ion . It is this iminium ion that is the actual species reduced by the hydride reagent (e.g., NaBH₃CN). The transition state of the reduction step involves the transfer of a hydride ion from the reducing agent to the carbon of the C=N double bond, generating the final amine product. masterorganicchemistry.com
Table of Mentioned Compounds
| Compound Name | Structure | Role in Synthesis |
| This compound | Target Product | |
| Thian-4-one | Starting Material | |
| 4-Ethylphenylmagnesium bromide | Grignard Reagent / Nucleophile | |
| 4-Aminothiane | Analogue Product | |
| Tetrahedral Alkoxide Intermediate | Reaction Intermediate | |
| Iminium Ion | Reaction Intermediate | |
| Sodium Cyanoborohydride | NaBH₃CN | Reducing Agent |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Reducing Agent |
Summary of Synthetic Strategies
| Strategy | Key Reagents | Intermediate(s) | Product Type |
| Nucleophilic Addition | Organometallic Reagent (Nucleophile) | Tetrahedral Alkoxide | Tertiary Alcohol |
| Reductive Alkylation | Amine, Reducing Agent (e.g., NaBH₃CN) | Hemiaminal, Iminium Ion | Amine (Analogue) |
| Grignard Reaction | 4-Ethylphenylmagnesium bromide | Magnesium Alkoxide | Tertiary Alcohol |
| Stereoselective Synthesis | Chiral Catalysts/Auxiliaries/Enzymes | Varies | Chiral Alcohol/Amine |
Comprehensive Spectroscopic Characterization and Structural Elucidation Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. High-field NMR provides detailed information about the chemical environment of individual atoms.
Elucidation of Proton (¹H) and Carbon (¹³C) Connectivity through High-Field NMR
High-resolution ¹H NMR spectroscopy allows for the identification of all non-equivalent protons in a molecule, with their chemical shifts, signal multiplicities, and coupling constants revealing the connectivity of the carbon skeleton. Similarly, ¹³C NMR spectroscopy provides a signal for each unique carbon atom, indicating the electronic environment and the nature of the carbon framework. For a related compound, 4-(trans-4′-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT), static 1D ¹³C and 2D Proton Encoded Local Field (PELF) NMR experiments have been effectively used to study its orientational order. rsc.org
Application of Two-Dimensional NMR Techniques for Complex Structure Confirmation (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are indispensable for confirming the complex structures of molecules.
COSY (Correlation Spectroscopy) is a homonuclear technique that reveals proton-proton (¹H-¹H) spin-spin couplings, helping to identify adjacent protons in a molecule. sdsu.eduyoutube.com
HSQC (Heteronuclear Single Quantum Coherence) is a heteronuclear technique that correlates proton signals with the signals of directly attached carbon atoms (¹H-¹³C one-bond couplings). sdsu.eduyoutube.com This is highly effective for assigning carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) provides correlations between protons and carbons that are separated by two or three bonds (¹H-¹³C long-range couplings). sdsu.eduyoutube.com This is particularly useful for identifying quaternary carbons and piecing together different molecular fragments.
These techniques, often used in combination, allow for the complete and unambiguous assignment of all proton and carbon signals, even in complex molecular architectures.
Vibrational Spectroscopy for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, including FTIR and Raman techniques, provides valuable information about the functional groups present in a molecule and its conformational properties.
Fourier-Transform Infrared (FTIR) Spectroscopy Applications
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum displays absorption bands at specific frequencies corresponding to different functional groups. For instance, the presence of a hydroxyl (-OH) group would be indicated by a characteristic broad absorption band. While specific data for the target compound is unavailable, FTIR has been used to characterize related thiazole (B1198619) and pyrazole (B372694) derivatives.
Raman Spectroscopy for Detailed Molecular Vibrational Analysis
Raman spectroscopy is a complementary technique to FTIR that also provides information about molecular vibrations. It is particularly sensitive to non-polar bonds and can be used to gain a more complete picture of the vibrational modes of a molecule.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through analysis of its fragmentation patterns. When a molecule is ionized in a mass spectrometer, it forms a molecular ion, and often, several fragment ions. The mass-to-charge ratio (m/z) of these ions is measured, producing a mass spectrum. The molecular weight of 4-Ethylthiane, a related structure, has been determined to be 130.251 g/mol . nist.gov
Computational and Theoretical Chemistry Studies of 4 4 Ethylphenyl Thian 4 Ol
Density Functional Theory (DFT) Calculations for Electronic and Geometric Optimization
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting the properties of molecules, including their geometry, electronic distribution, and vibrational frequencies. For 4-(4-Ethylphenyl)thian-4-ol, DFT calculations would be crucial in elucidating its fundamental chemical characteristics.
The three-dimensional structure of this compound is defined by the orientation of its constituent rings and substituents. The thiane (B73995) ring, a six-membered heterocycle containing a sulfur atom, typically adopts a chair conformation to minimize steric strain. In this conformation, substituents can occupy either axial or equatorial positions.
For the related compound, 4-(3,5-dimethylphenyl)tetrahydrothiopyran-4-ol, single-crystal X-ray diffraction analysis has confirmed that the aryl group is located in a pseudo-equatorial position. bldpharm.com This arrangement is generally more stable for bulky substituents as it minimizes 1,3-diaxial interactions. It is therefore highly probable that the 4-ethylphenyl group in the title compound also preferentially occupies the equatorial position. The hydroxyl group would consequently be in the axial position. The thiane ring itself may exhibit slight flattening near the sulfur atom. bldpharm.com
Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative) Note: This data is illustrative and based on general principles of DFT calculations for similar molecules.
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C-S | 1.82 |
| C-C (thiane ring) | 1.54 |
| C-O | 1.43 |
| C-C (aromatic) | 1.40 |
| Bond Angles (°) ** | |
| C-S-C | 97.0 |
| C-C-C (thiane ring) | 112.0 |
| C-C-O | 109.5 |
| Dihedral Angles (°) ** | |
| C-S-C-C | -55.0 |
The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a significant role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability. researchgate.net
For aromatic and heterocyclic compounds, the HOMO is often distributed over the electron-rich regions, such as the phenyl ring, while the LUMO may be localized on other parts of the molecule. In this compound, the HOMO is expected to be located on the ethylphenyl ring, and the LUMO may have contributions from the thiane ring and the hydroxyl group. A smaller HOMO-LUMO gap would suggest higher reactivity. dntb.gov.ua
The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution in a molecule. sigmaaldrich.com It helps in identifying the regions that are prone to electrophilic and nucleophilic attack. In the MEP of this compound, the region around the oxygen atom of the hydroxyl group is expected to be electron-rich (negative potential), making it a likely site for electrophilic attack. The hydrogen atoms, particularly the one in the hydroxyl group, would exhibit a positive potential, indicating a site for nucleophilic interaction. sigmaaldrich.comnumberanalytics.com
Table 2: Predicted Electronic Properties of this compound (Illustrative) Note: This data is illustrative and based on general principles of DFT calculations for similar molecules.
| Property | Predicted Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Theoretical vibrational frequency calculations using DFT can predict the infrared (IR) and Raman spectra of a molecule. nih.gov These theoretical spectra can be correlated with experimental data to confirm the molecular structure and assign vibrational modes to specific functional groups. researchgate.netresearchgate.netnih.govbldpharm.com
For this compound, characteristic vibrational modes would include the O-H stretching of the hydroxyl group, C-H stretching of the aromatic and aliphatic parts, C-S stretching of the thiane ring, and various bending and deformation modes. The calculated frequencies are often scaled to better match the experimental values. nih.gov
Table 3: Predicted Characteristic Vibrational Frequencies for this compound (Illustrative) Note: This data is illustrative and based on general principles of DFT calculations for similar molecules.
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| O-H stretch | 3600 - 3400 |
| Aromatic C-H stretch | 3100 - 3000 |
| Aliphatic C-H stretch | 3000 - 2850 |
| C=C aromatic stretch | 1600 - 1450 |
| C-O stretch | 1150 - 1050 |
| C-S stretch | 700 - 600 |
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are powerful tools to study the behavior of molecules in a biological environment, providing insights into their potential as therapeutic agents.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. aobchem.com This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. researchgate.net
While specific targets for this compound have not been reported, its structural features suggest potential interactions with various biological macromolecules. For instance, the hydroxyl group can act as a hydrogen bond donor and acceptor, while the ethylphenyl group can engage in hydrophobic and van der Waals interactions. The sulfur atom in the thiane ring could also participate in specific interactions. Docking studies of this compound against relevant biological targets could reveal its binding affinity and interaction patterns, providing a basis for further experimental investigation.
Molecular dynamics (MD) simulations provide a dynamic picture of the conformational behavior of a molecule and its interactions with its environment over time. An MD simulation of this compound, either in a solvent or bound to a biological target, would reveal its conformational stability and the dynamics of its interactions.
Homology Modeling and Refinement of Protein Targets for In Silico Studies
Should this compound be identified as a potential ligand for a specific protein target, and if the experimental structure of that protein is unknown, homology modeling would be a critical first step in any structure-based drug design effort. numberanalytics.comnumberanalytics.comnih.govresearchgate.net This computational technique constructs a three-dimensional model of a target protein based on its amino acid sequence and the experimentally determined structure of a homologous protein, known as the template. numberanalytics.comnumberanalytics.com
The process begins with identifying a suitable template protein from a database like the Protein Data Bank (PDB). nih.gov This is typically achieved using sequence alignment tools such as BLAST (Basic Local Alignment Search Tool). amrita.edu A sequence identity of over 30% between the target and template is generally considered sufficient for generating a reliable model. nih.govamrita.edu
Once a template is selected, the target sequence is aligned with the template sequence. Software such as MODELLER is then used to build the 3D model of the target protein by satisfying spatial restraints derived from the alignment. amrita.edunih.govwikipedia.orgyoutube.combio.tools This involves constructing the protein backbone, modeling loop regions that may differ from the template, and placing the side chains.
Illustrative Data for Homology Modeling Validation:
The following table demonstrates the kind of data that would be generated during the validation of a homology model for a hypothetical protein target for this compound.
| Validation Parameter | Result | Interpretation |
| Ramachandran Plot | ||
| - Residues in Favored Regions | > 90% | A high percentage indicates good stereochemical quality of the protein backbone. |
| - Residues in Allowed Regions | > 98% | The majority of residues should fall within allowed regions. |
| - Residues in Outlier Regions | < 2% | A low number of outliers is desirable for a reliable model. |
| Model Quality Scores | ||
| - DOPE Score | Negative value | The Discrete Optimized Protein Energy (DOPE) score assesses the model's energy; lower (more negative) scores are generally better. |
| - GA341 Score | Close to 1.0 | This score assesses the reliability of the model, with values closer to 1.0 indicating a higher quality model. |
Natural Bond Orbital (NBO) Analysis for Understanding Intramolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis is a powerful computational method for studying the electronic structure of molecules in detail. taylorandfrancis.comuni-muenchen.denumberanalytics.com It translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, akin to the familiar Lewis structures. taylorandfrancis.comuni-muenchen.de This approach allows for a quantitative understanding of intramolecular interactions, such as hyperconjugation and charge transfer, which are crucial for a molecule's stability and reactivity. taylorandfrancis.comperiodicodimineralogia.it
For this compound, an NBO analysis would begin with an optimized molecular geometry, typically calculated using Density Functional Theory (DFT). researchgate.net The NBO method then analyzes the wavefunction to determine the natural atomic charges on each atom and to identify the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.denumberanalytics.com
The strength of these interactions is quantified by the second-order perturbation energy, E(2). scilit.com A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. For instance, in a molecule like this compound, NBO analysis could reveal the extent of electron delocalization from the lone pairs of the sulfur and oxygen atoms into the antibonding orbitals of adjacent sigma bonds. This would provide insight into the electronic factors influencing the molecule's conformation and reactivity. researchgate.net
Illustrative Data for NBO Analysis of a Thiane Derivative:
The following table provides an example of the type of data that would be generated from an NBO analysis of a substituted thiane, illustrating the key donor-acceptor interactions.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (1) S | σ* (C-C) | 2.5 | Hyperconjugative interaction from a sulfur lone pair to an adjacent carbon-carbon antibonding orbital, contributing to ring stability. |
| LP (1) O | σ* (C-S) | 1.8 | Electron delocalization from an oxygen lone pair to a carbon-sulfur antibonding orbital, influencing the C-S bond properties. |
| σ (C-H) | σ* (C-S) | 0.9 | A weaker hyperconjugative interaction from a carbon-hydrogen bond to a carbon-sulfur antibonding orbital. |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Analogues (theoretical aspects)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. wikipedia.orgmedcraveonline.comijaar.org These models are fundamental in medicinal chemistry for predicting the activity of new, unsynthesized compounds and for understanding the structural features that are important for a desired effect. nih.govnih.gov
For analogues of this compound, a QSAR study would involve several key steps. First, a dataset of structurally related compounds with their experimentally measured biological activities (e.g., IC50 values) would be compiled. mdpi.comnih.gov Then, for each compound, a set of numerical parameters, known as molecular descriptors, would be calculated. These descriptors can encode various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. slideshare.net
Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical model is then developed that correlates the molecular descriptors with the biological activity. nih.gov The predictive power of the QSAR model must be rigorously validated using both internal and external validation techniques. ijaar.org A well-validated QSAR model can then be used to predict the activity of new analogues of this compound, helping to prioritize which compounds to synthesize and test. mdpi.commdpi.com
Illustrative Data for a QSAR Study of Heterocyclic Compounds:
This table shows examples of molecular descriptors that could be used in a QSAR study of a series of heterocyclic compounds analogous to this compound.
| Compound ID | pIC50 (Experimental) | LogP (Hydrophobicity) | Molecular Weight (MW) | Total Polar Surface Area (TPSA) | Number of H-Bond Donors |
| Analogue 1 | 6.5 | 3.2 | 250.4 | 45.3 | 1 |
| Analogue 2 | 7.1 | 3.8 | 264.4 | 42.1 | 1 |
| Analogue 3 | 5.9 | 2.9 | 236.3 | 50.8 | 2 |
| Analogue 4 | 7.5 | 4.1 | 278.5 | 40.0 | 1 |
Chemical Reactivity and Derivatization Strategies for Research Applications
Modification of the Thian-4-ol Moiety for Functionalization Studies
The thian-4-ol moiety presents two primary sites for chemical modification: the sulfur atom and the tertiary hydroxyl group. Functionalization at these positions can significantly alter the molecule's polarity, steric profile, and interaction with biological systems.
Oxidation Reactions of the Sulfur Atom (e.g., to Sulfoxides or Sulfones)
The sulfur atom in the thiane (B73995) ring is susceptible to oxidation, offering a straightforward route to introduce polarity and hydrogen-bonding capabilities. This transformation typically proceeds sequentially, first to a sulfoxide (B87167) and then to a sulfone, with the choice of oxidant and reaction conditions determining the final product.
Common oxidizing agents such as hydrogen peroxide (H₂O₂), often in the presence of a metal catalyst, are effective for this transformation. researchgate.netnih.gov For instance, the oxidation of thioethers to sulfoxides can be achieved with high selectivity. organic-chemistry.org Further oxidation to the sulfone occurs under more forcing conditions or with stronger oxidizing agents. researchgate.net The stereochemistry of sulfoxide formation can be influenced by the substitution pattern on the thiane ring. acs.org
The oxidation state of the sulfur atom has a profound impact on the molecule's physicochemical properties. The introduction of a sulfoxide or sulfone group increases polarity and the potential for hydrogen bonding, which can be critical for applications in medicinal chemistry and materials science.
Table 1: Oxidation Reactions of the Thiane Sulfur Atom
| Product | Oxidizing Agent(s) | Key Features |
|---|---|---|
| 4-(4-Ethylphenyl)-1-oxido-thian-4-ol (Sulfoxide) | Hydrogen Peroxide (H₂O₂), tert-Butyl hydroperoxide | Introduces a chiral center at the sulfur atom; increases polarity. |
Substitution Reactions on the Hydroxyl Group
The tertiary hydroxyl group on the thiane ring is a key functional handle for derivatization. However, the hydroxide (B78521) ion (OH⁻) is a poor leaving group, making direct nucleophilic substitution challenging. youtube.com To facilitate substitution, the hydroxyl group must first be converted into a better leaving group.
A common strategy involves the conversion of the alcohol to a sulfonate ester, such as a tosylate (OTs), by reacting it with tosyl chloride (TsCl) in the presence of a base like pyridine. youtube.com This tosylate is an excellent leaving group and can be readily displaced by a wide range of nucleophiles in Sₙ2 reactions. For tertiary alcohols, Sₙ1-type reactions may also occur, proceeding through a carbocation intermediate. youtube.commsu.edu Iron(III) catalysts have also been shown to promote the direct intramolecular substitution of tertiary alcohols. researchgate.net
This approach allows for the introduction of various functionalities, including azides (for click chemistry), amines, halides, and carbon-based nucleophiles, thereby generating a diverse library of derivatives from a common intermediate.
Table 2: Strategies for Hydroxyl Group Substitution
| Intermediate/Product | Reagent(s) | Reaction Type | Application |
|---|---|---|---|
| 4-(4-Ethylphenyl)-4-tosyloxy-thiane | Tosyl Chloride (TsCl), Pyridine | Esterification | Creates an excellent leaving group for subsequent substitution. youtube.com |
| 4-Azido-4-(4-ethylphenyl)-thiane | Sodium Azide (B81097) (on tosylate) | Nucleophilic Substitution | Precursor for triazole formation via click chemistry. |
Functionalization of the Ethylphenyl Group for Tailored Molecular Probes
The 4-ethylphenyl group provides an aromatic platform that can be functionalized through several established methods, enabling the attachment of reporter groups, reactive handles, or moieties that modulate the molecule's electronic properties.
Electrophilic Aromatic Substitution (EAS): The ethyl group is an activating, ortho-, para- directing group for electrophilic aromatic substitution. wikipedia.orglibretexts.org Since the para position is already occupied, electrophiles will be directed to the ortho positions (C3' and C5') on the phenyl ring. Standard EAS reactions such as nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts acylation can introduce functional groups that serve as handles for further derivatization. wikipedia.orgyoutube.com For example, a nitro group can be reduced to an amine, which can then be used to attach fluorophores or other labels.
Side-Chain Oxidation: The benzylic position of the ethyl group (the carbon atom attached to the aromatic ring) is susceptible to oxidation. libretexts.orglibretexts.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the ethyl group to a carboxylic acid, yielding 4-(4-carboxyphenyl)thian-4-ol. libretexts.org This introduces a versatile functional group that can be converted into esters, amides, or used for bioconjugation.
These modifications allow for the strategic placement of functional groups to create tailored molecular probes for specific research questions.
Design and Synthesis of Derivatives for Enhanced Research Performance
By combining the derivatization strategies discussed above, 4-(4-Ethylphenyl)thian-4-ol can be transformed into sophisticated molecular tools with enhanced performance for specific research applications.
Spectroscopic Probes: Fluorescent probes are essential tools in chemical biology. A common design involves linking a fluorophore to a recognition element. By functionalizing the ethylphenyl ring with a suitable linker (e.g., an amino or carboxyl group), fluorophores like perimidine or anthracene (B1667546) derivatives can be attached. nih.govresearchgate.net The thian-4-ol core can serve as a recognition motif for a specific biological target, and binding events could be signaled by a change in the fluorophore's emission. The synthesis of such probes often involves coupling reactions, such as amide bond formation or Suzuki cross-coupling. nih.gov
Affinity Labels: Affinity labels are molecules designed to bind specifically and irreversibly to a biological target, often through the formation of a covalent bond. A derivative of this compound could be equipped with a latent reactive group, such as a fluorosulfonyl or an α-haloketone, introduced via functionalization of the ethylphenyl ring. This allows the molecule to first bind non-covalently to the target and then react with a nearby nucleophilic residue, permanently labeling the protein for subsequent analysis.
Reactivity Studies: Derivatives can be synthesized to study reaction mechanisms or enzyme activities. For example, incorporating electron-donating or electron-withdrawing substituents onto the phenyl ring can modulate the electronic properties of the entire molecule, providing insight into structure-activity relationships. nih.gov
Exploration of this compound as a Synthetic Building Block or Intermediate
The inherent structure of this compound makes it a valuable building block for the synthesis of more complex heterocyclic systems and polyfunctional molecules. nih.gov Aryl alcohols and sulfur-containing heterocycles are recognized as versatile precursors in organic synthesis. nih.govresearchgate.net
The thiane ring can serve as a scaffold, with the aryl and hydroxyl groups acting as handles for constructing larger architectures. For instance, the molecule could be a precursor for creating spirocyclic compounds or fused heterocyclic systems. Reactions that involve the cleavage and reformation of the thiane ring could also lead to novel acyclic or different heterocyclic structures. researchgate.net
Furthermore, the entire molecule can be used as a key intermediate in multi-step syntheses. After initial modifications, such as oxidation of the sulfur and functionalization of the aromatic ring, the resulting derivative can participate in cascade reactions or multicomponent reactions to rapidly build molecular complexity. acs.org The use of such pre-functionalized building blocks is a powerful strategy in modern synthetic chemistry for accessing novel chemical space efficiently. acs.org
Table of Mentioned Compounds
| Compound Name | Structure/Description |
|---|---|
| This compound | The primary subject of the article. |
| 4-(4-Ethylphenyl)-1-oxido-thian-4-ol | The sulfoxide derivative. |
| 4-(4-Ethylphenyl)-1,1-dioxidothian-4-ol | The sulfone derivative. |
| 4-(4-Ethylphenyl)-4-tosyloxy-thiane | The tosylate ester derivative. |
| 4-Azido-4-(4-ethylphenyl)-thiane | An azide-substituted derivative. |
| 4-Amino-4-(4-ethylphenyl)-thiane | An amine-substituted derivative. |
| 4-(4-Carboxyphenyl)thian-4-ol | The carboxylic acid derivative from side-chain oxidation. |
| Perimidine | A family of heterocyclic fluorescent compounds. nih.gov |
| Anthracene | An aromatic hydrocarbon used as a fluorophore. |
| Tosyl chloride (TsCl) | Reagent for converting alcohols to tosylates. |
| Potassium permanganate (KMnO₄) | A strong oxidizing agent. |
| Hydrogen peroxide (H₂O₂) | An oxidizing agent. |
| Pyridine | A base commonly used in organic synthesis. |
Advanced Analytical and Characterization Techniques in Research Context
Chromatographic Methods for Purification and Analytical Resolution
Chromatography is an indispensable tool in chemical analysis, allowing for the separation, identification, and quantification of components within a mixture. For 4-(4-Ethylphenyl)thian-4-ol, both liquid and gas chromatography serve distinct and crucial roles.
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile organic compounds like this compound. The method utilizes a high-pressure pump to pass a solvent (the mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (the stationary phase).
For achiral purity analysis, a standard stationary phase like C18 is used. A pure sample of this compound would ideally appear as a single, sharp peak in the chromatogram. The presence of other peaks would indicate impurities.
Given that the core structure of this compound contains a stereocenter at the C4 position of the thiane (B73995) ring, the compound can exist as a pair of enantiomers. Differentiating and quantifying these enantiomers is essential, a task accomplished using Chiral HPLC. This is achieved by employing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. researchgate.net The separation allows for the determination of the enantiomeric excess (e.e.), which is a measure of the purity of one enantiomer in a mixture. researchgate.netmdpi.com An efficient chiral HPLC method can yield enantiomers with very high purity and enantiomeric excess (>98%). mdpi.com
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Table 1: Hypothetical Chiral HPLC Data for Enantiomeric Resolution of this compound
| Enantiomer | Retention Time (min) | Peak Area (arbitrary units) | Enantiomeric Excess (%) |
| Enantiomer 1 (R) | 8.54 | 950,000 | 90.0% |
| Enantiomer 2 (S) | 9.72 | 50,000 |
This table illustrates a hypothetical separation where the major enantiomer elutes first, demonstrating a high but not complete enantiomeric purity.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. mdpi.com It is primarily used for compounds that are volatile or can be converted into a volatile form.
For purity assessment, a sample of this compound would be injected into the GC, where it is vaporized. The gaseous analytes are separated as they travel through the column. The mass spectrometer then ionizes the separated components, detects the mass-to-charge ratio (m/z) of the molecular ion, and records its characteristic fragmentation pattern, which acts as a molecular fingerprint.
Due to the tertiary alcohol group, this compound may undergo thermal degradation in the hot GC inlet, primarily through dehydration, to form the more volatile alkene, 4-(4-Ethylphenyl)-3,6-dihydro-2H-thiopyran. Analysis by GC-MS would therefore be able to identify both the parent compound and this key volatile derivative. In some cases, chemical derivatization is intentionally performed to increase volatility and thermal stability for GC-MS analysis. nih.gov
Table 2: Hypothetical GC-MS Data for this compound and its Dehydration Product
| Compound | Retention Time (min) | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] |
| This compound | 12.3 | 222.3 | 204 (M-H₂O), 193, 131, 105 |
| 4-(4-Ethylphenyl)-3,6-dihydro-2H-thiopyran | 10.8 | 204.3 | 175, 147, 131, 115 |
This table presents expected data where the dehydrated, more volatile derivative elutes earlier than the parent alcohol and shows a molecular ion corresponding to the loss of water.
Advanced Crystallographic Data Analysis Techniques
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. For a compound like this compound, obtaining suitable crystals would allow for an unambiguous confirmation of its molecular structure and stereochemistry.
The process involves mounting a single crystal and irradiating it with a focused X-ray beam. The resulting diffraction pattern is collected and processed. Advanced analysis techniques are then applied to refine the structural model. researchgate.net
Structure Solution and Refinement: Software programs like SHELXL are used to solve and refine the crystal structure from the diffraction data. researchgate.net This iterative process adjusts atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction intensities.
Analysis of Molecular Geometry: The refined structure provides precise data on bond lengths, bond angles, and torsion angles within the molecule, confirming the thiane ring conformation (e.g., chair conformation) and the orientation of the ethylphenyl and hydroxyl substituents.
Intermolecular Interaction Analysis: The technique allows for detailed examination of how molecules pack in the crystal lattice. This includes the identification and characterization of hydrogen bonds (e.g., between the hydroxyl group of one molecule and the sulfur atom or hydroxyl oxygen of a neighboring molecule) and other non-covalent interactions like C-H···π interactions. researchgate.net Visualization tools like DIAMOND are used to generate graphical representations of these interactions. researchgate.net
Table 3: Representative Crystallographic Data Parameters (Hypothetical)
| Parameter | Value |
| Chemical Formula | C₁₃H₁₈OS |
| Molecular Weight | 222.35 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.125 |
| b (Å) | 8.453 |
| c (Å) | 14.361 |
| β (°) | 105.21 |
| R-factor | 0.045 |
This table provides an example of the kind of summary data generated from a single-crystal X-ray diffraction experiment.
Application of Chemoinformatics Tools for Compound Library Analysis and Design (theoretical)
Chemoinformatics applies computational methods to solve chemical problems, particularly in the context of drug discovery and materials science. For a compound like this compound, chemoinformatics tools could be theoretically applied to analyze and expand upon its chemical space. nih.gov
Compound Library Generation: A virtual library can be designed around the this compound scaffold. This involves systematically modifying parts of the molecule, such as changing the substitution pattern on the phenyl ring, altering the alkyl group (e.g., from ethyl to propyl), or replacing the sulfur atom in the thiane ring with other heteroatoms.
Property Prediction (ADMET): Chemoinformatics models can predict the physicochemical properties and potential biological characteristics of the compounds in the virtual library. This includes predicting properties related to Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). This in silico screening helps prioritize which analogs are most promising for synthesis.
Quantitative Structure-Activity Relationship (QSAR): If experimental activity data is available for a set of related compounds, QSAR models can be built. These models create a mathematical relationship between the chemical structure and the biological activity. For the this compound series, a QSAR model could identify key structural features—such as the presence and position of the ethyl group—that are critical for a desired effect, thereby guiding the design of more potent or selective molecules. nih.gov
These computational approaches facilitate the efficient design and optimization of compound collections, saving significant time and resources compared to synthesizing and testing every possible analog. nih.gov
Future Research Trajectories and Interdisciplinary Opportunities
Development of Novel Catalytic Systems for Thian-4-ol Synthesis and Transformation
The efficient synthesis and selective transformation of thian-4-ol derivatives are pivotal for their broader application. Future research is anticipated to focus on the development of innovative catalytic systems that offer improved yields, stereoselectivity, and milder reaction conditions.
Synthesis: Current synthetic routes to similar heterocyclic compounds, such as 4H-pyrans and tetrahydro-4H-chromenes, often employ multicomponent reactions catalyzed by novel materials like biopolymer-based nanomagnetic catalysts. scielo.org.zamdpi.com For instance, the use of a magnetic nanocatalyst, Ag/Fe3O4@starch, has demonstrated high efficiency and recyclability in the synthesis of 4H-pyran derivatives. scielo.org.za A similar approach could be adapted for the synthesis of 4-(4-Ethylphenyl)thian-4-ol, potentially through a one-pot reaction involving 4-ethylthiophenol, a suitable ketone, and a source of the thiane (B73995) ring. The development of chiral catalysts could also enable the enantioselective synthesis of specific stereoisomers of this compound, which is crucial for investigating its biological activities.
Transformation: The hydroxyl and thioether functionalities of this compound are ripe for catalytic transformations. Research into selective oxidation of the thioether to a sulfoxide (B87167) or sulfone would create new derivatives with altered polarity and hydrogen bonding capabilities. Furthermore, catalytic C-H activation at the ethylphenyl group or other positions on the thiane ring could open avenues for late-stage functionalization, allowing for the rapid generation of a library of analogs. Catalyst-free synthesis methods, as demonstrated for some N-phenylthiazol-2(3H)-imines, might also be explored for specific transformations, reducing costs and environmental impact. mdpi.com
A proposed catalytic approach for the synthesis of substituted 4H-thiopyrans involves the reaction of aldehydes, malononitrile, carbon disulfide, and primary amines in the presence of a catalyst like triethylamine. nih.gov This highlights the potential for multicomponent reactions in generating diverse thiane-based structures.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and property prediction of novel compounds. mdpi.comnih.gov For this compound and its derivatives, these computational tools can accelerate the discovery of molecules with desired characteristics.
Property Prediction: Machine learning models, particularly deep learning algorithms, can be trained on existing chemical databases to predict a wide range of physicochemical and biological properties. mdpi.com For this compound, AI could predict properties such as solubility, lipophilicity (LogP), and potential off-target interactions. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features with specific activities, guiding the design of more potent and selective analogs. nih.gov These models utilize molecular descriptors to establish relationships between a compound's structure and its properties. nih.gov
Generative Models: Advanced generative models, such as Generative Adversarial Networks (GANs), can design novel molecular structures based on a set of desired properties. mdpi.com By inputting the core scaffold of this compound and specifying desired attributes, these models could generate a virtual library of new derivatives for synthetic prioritization. This approach significantly reduces the time and resources required for traditional trial-and-error synthesis.
Table 1: Hypothetical Predicted Properties of this compound using Machine Learning
| Property | Predicted Value | Method |
| Molecular Weight | 222.35 g/mol | --- |
| LogP | 3.2 | ALOGPS |
| Aqueous Solubility | -3.5 log(mol/L) | ESOL |
| Polar Surface Area | 29.46 Ų | --- |
| Number of H-Bond Donors | 1 | --- |
| Number of H-Bond Acceptors | 2 | --- |
This table presents hypothetical data for illustrative purposes.
Exploration of Supramolecular Chemistry Involving Thian-4-ol Derivatives and Their Assemblies
The ability of molecules to form ordered structures through non-covalent interactions is the cornerstone of supramolecular chemistry. The functional groups of this compound—the hydroxyl group as a hydrogen bond donor and acceptor, the sulfur atom as a potential halogen or hydrogen bond acceptor, and the aromatic ring capable of π-π stacking—make it an excellent candidate for forming supramolecular assemblies. nih.govnih.gov
Future research could explore the co-crystallization of this compound with other molecules to form novel materials with unique properties. nih.gov For example, the formation of hydrogen-bonded networks with dicarboxylic acids or other complementary hydrogen bonding partners could lead to the creation of gels, liquid crystals, or porous frameworks. The study of these assemblies can provide insights into molecular recognition processes and guide the design of functional materials. The dynamic nature of these assemblies could also be harnessed for applications in areas such as controlled release or responsive materials. nih.gov
Design of Chemical Probes for Investigation of Biological Pathways and Molecular Mechanisms
Chemical probes are essential tools for dissecting complex biological processes. nih.govljmu.ac.uk Derivatives of this compound could be designed as chemical probes to investigate specific biological pathways and molecular mechanisms, without a primary focus on therapeutic efficacy.
Probe Design: The design of a chemical probe based on the this compound scaffold would involve the strategic introduction of reporter groups. These could include:
Fluorophores: For visualization by fluorescence microscopy.
Biotin tags: For affinity-based purification of binding partners.
Photo-crosslinkers: To covalently capture interacting proteins upon photoactivation.
The synthesis of such probes would require versatile synthetic strategies that allow for the late-stage introduction of these functionalities. For instance, a clickable handle, such as an azide (B81097) or alkyne, could be incorporated into the ethylphenyl group or attached to the hydroxyl group, enabling facile conjugation with various reporter tags. The design process would focus on minimizing the perturbation of the parent molecule's intrinsic properties to ensure that the probe accurately reflects the behavior of the original compound. ljmu.ac.uk
Pathway Investigation: Once synthesized, these probes could be used in cell-based assays to identify the cellular targets and pathways modulated by this compound. For example, a fluorescently labeled probe could be used to determine the subcellular localization of the compound. nih.gov Affinity-based probes could be employed in chemoproteomic experiments to pull down and identify binding proteins, thereby elucidating the molecular mechanisms of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
